molecular formula C7H2F3IN2 B13030275 5-Iodo-3-(trifluoromethyl)picolinonitrile

5-Iodo-3-(trifluoromethyl)picolinonitrile

Katalognummer: B13030275
Molekulargewicht: 298.00 g/mol
InChI-Schlüssel: CKKBJOKDVCHOQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-3-(trifluoromethyl)picolinonitrile: is a chemical compound with the molecular formula C7H2F3IN2 and a molecular weight of 298.00 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a picolinonitrile moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-(trifluoromethyl)picolinonitrile typically involves the iodination of 3-(trifluoromethyl)picolinonitrile. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodo-3-(trifluoromethyl)picolinonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of 5-Iodo-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 5-Iodo-3-(trifluoromethyl)picolinonitrile is unique due to the presence of the iodine atom. This iodine atom significantly influences the compound’s reactivity and binding properties. For instance, the iodine atom can engage in halogen bonding, which is not possible with the amino or methyl groups in the other compounds . Additionally, the trifluoromethyl group imparts high chemical stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H2F3IN2

Molekulargewicht

298.00 g/mol

IUPAC-Name

5-iodo-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(11)3-13-6(5)2-12/h1,3H

InChI-Schlüssel

CKKBJOKDVCHOQK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.